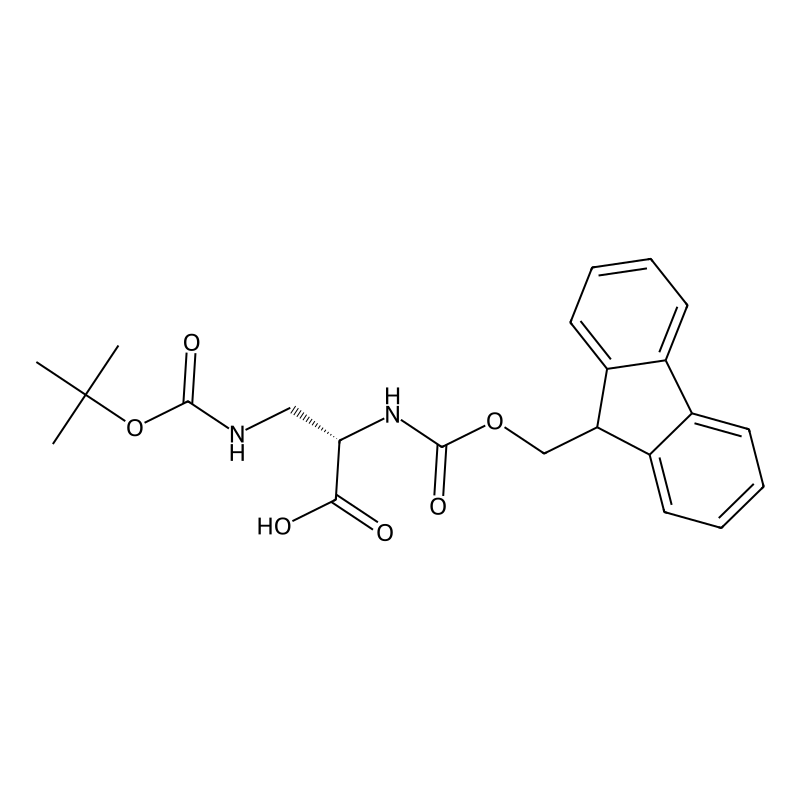

Fmoc-Dap(Boc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Fmoc-Dap(Boc)-OH (CAS 162558-25-0) is an orthogonally protected non-canonical amino acid used to incorporate L-2,3-diaminopropionic acid (Dap) into synthetic peptides via standard Fmoc solid-phase peptide synthesis (SPPS) . Featuring the shortest possible diamino acid side chain with only a single methylene group, this building block provides a highly constrained primary amine handle positioned immediately adjacent to the peptide backbone [1]. The base-labile Fmoc group protects the alpha-amine for step-wise chain elongation, while the acid-labile Boc group protects the beta-amine, allowing for simultaneous side-chain deprotection and resin cleavage in a single trifluoroacetic acid (TFA) step . It is primarily procured for the synthesis of macrocyclic peptides, lactam-bridged structures, and highly specific structure-activity relationship (SAR) probes where standard lysine residues offer excessive conformational flexibility .

Research Fit

Substituting Fmoc-Dap(Boc)-OH with homologous diamino acids such as Fmoc-Lys(Boc)-OH (four side-chain methylenes) or Fmoc-Orn(Boc)-OH (three methylenes) critically alters the structural and processing parameters of the target peptide . In procurement and material selection, these are not interchangeable: the extended aliphatic chains of lysine and ornithine increase the distance between the backbone and the functional amine, which can obliterate the binding affinity of constrained macrocycles or disrupt the intended geometry of a lactam bridge [1]. Furthermore, substituting the Boc protecting group with orthogonal alternatives like Alloc or Mtt introduces unnecessary processing complexity—such as palladium-catalyzed deprotection or specialized mild-acid treatments—which inflates reagent costs and reduces throughput for standard applications that only require terminal global deprotection[2].

Substitution Risk

Side-chain length differences may shift peptide secondary structure, receptor binding conformation, and biological activity. Direct substitution is not functionally equivalent without SAR validation.

Conformational Constraint: Side-Chain Length vs. Lysine

The defining physical characteristic of Fmoc-Dap(Boc)-OH is its ultra-short side chain. Dap contains only 1 methylene group between the alpha-carbon and the side-chain amine, compared to 4 methylene groups in lysine [1]. This drastic reduction in aliphatic chain length restricts the degrees of freedom of the resulting primary amine, making Dap essential for synthesizing tightly constrained macrocycles and rigidified peptidomimetics where lysine would produce an overly flexible, biologically inactive analog .

| Evidence Dimension | Side-chain aliphatic length and degrees of freedom |

| Target Compound Data | 1 methylene group (Dap) |

| Comparator Or Baseline | 4 methylene groups (Lysine) or 3 methylene groups (Ornithine) |

| Quantified Difference | Elimination of 2-3 methylene units, significantly restricting spatial flexibility |

| Conditions | Structural design of cyclic peptides or backbone-adjacent conjugations |

Procurement must specify Dap over Lys when the application requires rigid spatial constraints to maintain target binding affinity.

Processability: Steric Hindrance and Coupling Kinetics

Because the Boc-protected beta-amine of Dap is located immediately adjacent to the alpha-carbon, Fmoc-Dap(Boc)-OH presents significantly higher steric hindrance during SPPS coupling compared to standard amino acids like lysine. Consequently, standard DIC/HOBt coupling protocols that yield >99% efficiency for lysine often result in incomplete coupling for Dap or the subsequent residue . Process chemists must adjust automated synthesizer protocols to include double couplings or utilize highly reactive uronium/phosphonium activators (e.g., HATU/HOAt) to overcome this steric barrier [1].

| Evidence Dimension | Steric bulk at the alpha-carbon during coupling |

| Target Compound Data | High steric hindrance requiring double coupling or HATU/HOAt activators |

| Comparator Or Baseline | Minimal steric hindrance (Fmoc-Lys(Boc)-OH) compatible with standard DIC/HOBt |

| Quantified Difference | Requirement for extended coupling times and higher-efficiency coupling reagents |

| Conditions | Automated Fmoc-SPPS chain elongation |

Buyers must concurrently procure high-efficiency coupling reagents (like HATU) and adjust synthesis cycle times when incorporating Dap into a sequence.

Handling and Solubility: On-Resin Aggregation Suppression

The incorporation of Dap residues significantly alters the hydrophilicity of the growing peptide chain compared to lysine. By replacing the 4-carbon hydrophobic aliphatic chain of lysine with the 1-carbon chain of Dap, the overall hydrophobic bulk is reduced while maintaining the positive charge density of the primary amine[1]. This modification enhances the solubility of the peptide in DMF and aqueous media, effectively suppressing sequence-dependent hydrophobic aggregation and beta-sheet formation during solid-phase assembly [1].

| Evidence Dimension | Hydrophobic bulk and solvent compatibility |

| Target Compound Data | Reduced aliphatic bulk enhancing DMF solubility and resin swelling |

| Comparator Or Baseline | Standard 4-carbon aliphatic chain (Lysine) prone to hydrophobic interactions |

| Quantified Difference | Improved suppression of on-resin aggregation during the synthesis of difficult sequences |

| Conditions | SPPS in standard DMF solvent systems |

Selecting Dap over Lys can rescue the synthesis of highly hydrophobic, aggregation-prone peptide sequences, directly improving crude yield and purity.

Lys/Orn: C₃/C₄ spacer

Precursor Suitability: Deprotection Workflow Efficiency

For applications where the side-chain amine only needs to be exposed after the peptide is fully assembled, the Boc protecting group on Fmoc-Dap(Boc)-OH provides the most efficient workflow. The Boc group is quantitatively removed by standard TFA cleavage cocktails simultaneously with resin detachment [1]. In contrast, using Fmoc-Dap(Alloc)-OH requires a separate, costly palladium-catalyzed deprotection step, and Fmoc-Dap(Mtt)-OH requires repeated treatments with 1% TFA, which can cause premature resin cleavage if highly acid-sensitive linkers are used[1]. Procuring the Boc-protected variant minimizes reagent costs and eliminates heavy-metal contamination risks in standard peptide manufacturing .

| Evidence Dimension | Deprotection complexity and reagent requirements |

| Target Compound Data | Single-step global deprotection (TFA-labile Boc group) |

| Comparator Or Baseline | Multi-step orthogonal deprotection (Pd-labile Alloc or mild-acid-labile Mtt) |

| Quantified Difference | Elimination of heavy metal catalysts and specialized deprotection cycles |

| Conditions | Final cleavage and deprotection of linear peptides |

Procuring the Boc-protected variant minimizes reagent costs and eliminates heavy-metal contamination risks in standard peptide manufacturing.

Synthesis of Highly Constrained Macrocyclic Therapeutics

Due to its ultra-short 1-carbon side chain, Fmoc-Dap(Boc)-OH is the optimal precursor for forming tight lactam bridges and macrocycles. It is specifically procured when standard lysine residues fail to provide the required conformational rigidity to lock a peptide into its biologically active conformation [1].

Backbone-Adjacent Site-Specific Conjugation

In the development of targeted probes, fluorophore-labeled peptides, or ubiquitination models, Dap provides a primary amine attachment point that is sterically held extremely close to the peptide backbone. This is critical when longer linkers (like those in ornithine or lysine) would interfere with receptor binding or enzymatic recognition .

Rescuing Aggregation-Prone 'Difficult' Peptide Sequences

For process chemists struggling with low yields due to on-resin aggregation of hydrophobic sequences, substituting longer aliphatic diamino acids with Dap reduces the hydrophobic bulk of the sequence. This improves DMF solubility and resin swelling during SPPS, leading to higher crude purity [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types